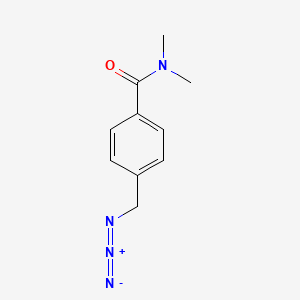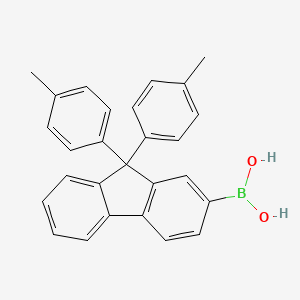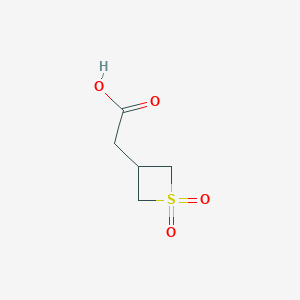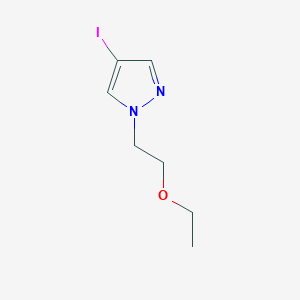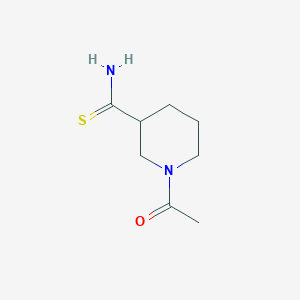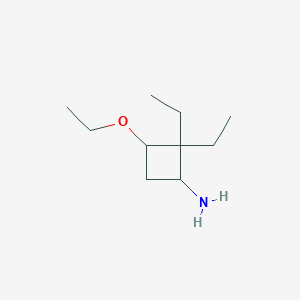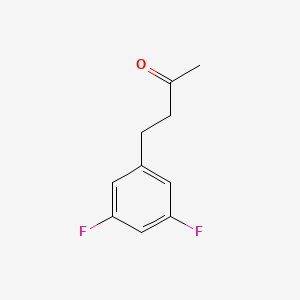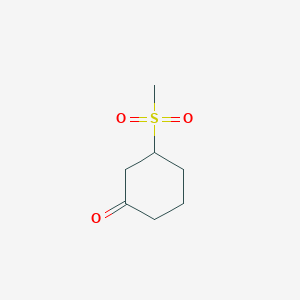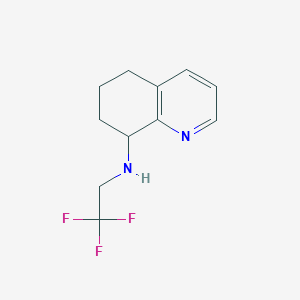
N-(2,2,2-trifluoroéthyl)-5,6,7,8-tétrahydroquinoléine-8-amine
Vue d'ensemble
Description
“N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine” is a complex organic compound. The “2,2,2-trifluoroethyl” part suggests the presence of a trifluoroethyl group, which is a fluorinated alkyl group . The “5,6,7,8-tetrahydroquinolin-8-amine” part suggests the presence of a tetrahydroquinoline, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoroethyl groups have been introduced into organic molecules for new drug development . Trifluoroethyl isatin ketimines, for example, have been used as fluorine-containing synthons .Applications De Recherche Scientifique
Synthèse organique
N-(2,2,2-trifluoroéthyl)-5,6,7,8-tétrahydroquinoléine-8-amine est impliquée dans diverses réactions de synthèse organique . Les propriétés spéciales des atomes de fluor et des groupes contenant du fluor ont conduit à un nombre croissant d'applications pour les composés organiques contenant du fluor . Ce composé a retenu l'attention de nombreux chimistes depuis son développement initial en tant que synthon contenant du fluor .
Développement de médicaments
Les composés organiques contenant du fluor sont extrêmement largement utilisés dans le domaine du développement de nouveaux médicaments . L'introduction du trifluorométhyle (CF3) dans les molécules médicamenteuses modifie souvent de manière significative la solubilité dans les graisses du composé parent, améliore la stabilité métabolique de la molécule et affecte ses activités biologiques telles que l'absorption, la distribution et l'interaction donneur-récepteur des médicaments .
Synthèse d'amides d'indoliso-oxazoline
This compound est utilisée comme réactif dans la synthèse d'amides d'indoliso-oxazoline . Ces molécules présentent une activité antimicrobienne, ce qui en fait des candidats potentiels pour le développement de nouveaux antibiotiques.
Synthèse de dérivés de fluorospiroindole chiraux
Une série de dérivés de fluorospiroindole chiraux ont été synthétisés par cette réaction avec des rendements élevés (70–95%) avec d'excellentes diastéréo- et énantiosélectivités (toutes >20:1 dr et 94–>99% ee) .
Réactions stéréosélectives
Ce composé a été impliqué dans diverses réactions de synthèse organique, en mettant l'accent sur les types de réactions et la stéréosélectivité des produits .
Réactions en cascade
This compound est également impliquée dans des réactions en cascade en synthèse organique .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing their activity and function .
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to a variety of downstream effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy and potential side effects .
Result of Action
Similar compounds have been shown to induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Analyse Biochimique
Biochemical Properties
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with poly (ADP-ribose) polymerases (PARPs), which are nuclear enzymes involved in DNA repair mechanisms . The interaction between N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine and PARPs facilitates the PARylation process, involving the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) onto designated substrates . This interaction is crucial for the modulation of cellular stress responses and the regulation of various cellular physiological processes.
Cellular Effects
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine has been shown to influence various types of cells and cellular processes. The compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with PARPs can lead to the activation of DNA repair mechanisms, which is essential for maintaining genomic stability . Additionally, N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine can influence the unfolded protein response (UPR) and cytoplasmic stress response, thereby affecting protein and RNA quality control mechanisms .
Molecular Mechanism
The molecular mechanism of action of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to PARPs, facilitating the PARylation process and subsequently activating DNA repair pathways . This binding interaction is crucial for the regulation of cellular stress responses and the modulation of various signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Degradation of the compound over time can lead to a decrease in its efficacy and potency. Long-term exposure to N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine has been observed to influence cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine vary with different dosages in animal models. At lower dosages, the compound has been shown to enhance DNA repair mechanisms and improve cellular stress responses . At higher dosages, N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm to the cells.
Metabolic Pathways
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PARPs plays a crucial role in the regulation of NAD+ metabolism, which is essential for cellular energy production and DNA repair . Additionally, N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine can influence the levels of specific metabolites, thereby affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters and proteins influences its localization and accumulation within different cellular compartments . This distribution is crucial for the compound’s activity and function, as it determines the sites of action and the extent of its biochemical effects.
Subcellular Localization
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for the regulation of its biochemical properties and the modulation of cellular processes. For instance, the compound’s presence in the nucleus is essential for its interaction with PARPs and the subsequent activation of DNA repair mechanisms .
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)7-16-9-5-1-3-8-4-2-6-15-10(8)9/h2,4,6,9,16H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGVGOVSZDYEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


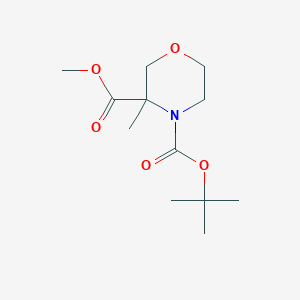
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)
